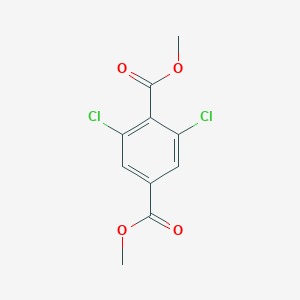

Dimethyl 2,6-dichloroterephthalate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

dimethyl 2,6-dichlorobenzene-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2O4/c1-15-9(13)5-3-6(11)8(7(12)4-5)10(14)16-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOKPWGMXOIYCAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)Cl)C(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Dimethyl 2,6-Dichloroterephthalate

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to Dimethyl 2,6-dichloroterephthalate, a valuable building block in the synthesis of advanced polymers and pharmaceutical intermediates. Recognizing the absence of a well-established, direct industrial route from a simple xylene precursor, this document elucidates a plausible multi-step synthesis commencing with p-xylene. The proposed pathway involves a strategic sequence of chlorination, oxidation, and esterification reactions. Each step is detailed with theoretical underpinnings, procedural guidelines, and critical parameter considerations. Furthermore, this guide explores an alternative synthetic strategy, offering a broader perspective on the chemical manufacturing landscape for this key intermediate. All methodologies are presented with a focus on scientific integrity, causality, and authoritative grounding through referenced literature.

Introduction: The Strategic Importance of Dimethyl 2,6-Dichloroterephthalate

Dimethyl 2,6-dichloroterephthalate serves as a crucial monomer and intermediate in the development of high-performance polymers with enhanced thermal stability and chemical resistance. Its chlorinated aromatic core imparts unique properties to resulting materials, making it a compound of significant interest in materials science. In the pharmaceutical industry, the 2,6-dichloroterephthalic acid moiety is incorporated into various molecular scaffolds to modulate biological activity.

The synthesis of this molecule, however, presents a significant challenge due to the difficulty in achieving the specific 2,6-dichloro substitution pattern on the terephthalic acid framework. This guide aims to provide a detailed, scientifically-grounded exploration of a feasible synthetic route, empowering researchers to produce this valuable compound.

Proposed Synthetic Pathway from p-Xylene

The synthesis of dimethyl 2,6-dichloroterephthalate from p-xylene is a multi-stage process. The logical pathway involves the initial formation of a dichlorinated xylene intermediate, followed by the oxidation of the methyl groups to carboxylic acids, and concluding with the esterification to the desired dimethyl ester.

Caption: Proposed synthetic pathway from p-Xylene.

It is critical to note that the direct chlorination of p-xylene typically yields the 2,5-dichloro isomer, not the 2,6-dichloro isomer. For the purpose of this guide, we will first detail the synthesis of the more readily accessible Dimethyl 2,5-dichloroterephthalate, as the reaction principles are analogous. A discussion on accessing the 2,6-isomer is presented in a later section.

Stage 1: Electrophilic Aromatic Chlorination of p-Xylene

The introduction of two chlorine atoms onto the p-xylene ring is achieved through electrophilic aromatic substitution. The methyl groups are ortho-, para-directing activators. Since the para positions are blocked, chlorination occurs at the ortho positions, leading to 2,5-dichloro-p-xylene.

Mechanistic Rationale

The reaction proceeds via the generation of a chloronium ion (Cl+) or a polarized chlorine molecule, which then attacks the electron-rich aromatic ring. A Lewis acid catalyst, such as ferric chloride (FeCl₃) or antimony trichloride (SbCl₃), is essential to polarize the Cl-Cl bond and generate the electrophile. The use of a co-catalyst, such as an organic sulfur compound, has been shown to improve the yield and selectivity for the desired 2,5-dichloro isomer.

Experimental Protocol: Synthesis of 2,5-Dichloro-p-xylene

This protocol is adapted from patented industrial processes.

Materials:

-

p-Xylene

-

Chlorine gas

-

Ferric chloride (FeCl₃) or Antimony trichloride (SbCl₃)

-

Bis(p-chlorophenyl) sulfide (or other suitable organic sulfur co-catalyst)

-

Carbon tetrachloride (or other inert solvent)

-

Isopropanol (for purification)

Procedure:

-

To a reaction vessel equipped with a stirrer, gas inlet, and a reflux condenser, charge p-xylene and the inert solvent (e.g., carbon tetrachloride).

-

Add the Lewis acid catalyst (e.g., antimony trichloride) and the organic sulfur co-catalyst (e.g., bis(p-chlorophenyl) sulfide).

-

Slowly bubble chlorine gas into the reaction mixture. The reaction is exothermic, and the temperature should be controlled, gradually increasing to around 55°C.

-

Monitor the reaction progress by gas chromatography (GC) to determine the extent of chlorination.

-

Upon completion, purge the reaction mixture with an inert gas (e.g., nitrogen) to remove excess chlorine and hydrogen chloride.

-

The crude product can be purified by crystallization from a solvent like isopropanol to yield 2,5-dichloro-p-xylene with high purity.[1]

Table 1: Typical Reaction Parameters for the Chlorination of p-Xylene

| Parameter | Value | Rationale |

| Catalyst | FeCl₃ or SbCl₃ | Lewis acid to generate the electrophile. |

| Co-catalyst | Organic sulfur compound | Enhances selectivity for the 2,5-isomer. |

| Solvent | Carbon tetrachloride | Inert medium for the reaction. |

| Temperature | 25°C to 55°C | Balances reaction rate and minimizes side reactions. |

| Reaction Time | ~9 hours | Dependent on the rate of chlorine addition and reaction scale. |

Stage 2: Oxidation of 2,5-Dichloro-p-xylene to 2,5-Dichloroterephthalic Acid

The oxidation of the methyl groups of 2,5-dichloro-p-xylene to carboxylic acids is a challenging yet crucial step. The well-established AMOCO process for the oxidation of p-xylene to terephthalic acid provides a robust template for this transformation.[2] This process typically employs a cobalt-manganese-bromine catalyst system in an acetic acid solvent under elevated temperature and pressure.[2]

Mechanistic Considerations

The oxidation proceeds through a free-radical chain mechanism. The cobalt and manganese catalysts facilitate the generation of radicals from the interaction with a bromide source, which then abstract benzylic hydrogens from the methyl groups.[3] The resulting benzyl radicals react with oxygen to form peroxy radicals, which ultimately lead to the formation of carboxylic acids.

Caption: Workflow for the oxidation of 2,5-Dichloro-p-xylene.

Experimental Protocol: Synthesis of 2,5-Dichloroterephthalic Acid

This protocol is a conceptual adaptation of the AMOCO process for the specific substrate.

Materials:

-

2,5-Dichloro-p-xylene

-

Acetic acid (solvent)

-

Cobalt (II) acetate tetrahydrate

-

Manganese (II) acetate tetrahydrate

-

Sodium bromide or Hydrobromic acid

-

Compressed air or oxygen

-

High-pressure reactor

Procedure:

-

Charge the high-pressure reactor with 2,5-dichloro-p-xylene, acetic acid, cobalt acetate, manganese acetate, and the bromide source.

-

Seal the reactor and pressurize with compressed air or an oxygen/nitrogen mixture.

-

Heat the reactor to the desired temperature (typically 175-225°C) with vigorous stirring.[2]

-

Maintain the reaction at temperature and pressure for a specified duration, monitoring the pressure drop to gauge oxygen consumption.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.

-

The product, 2,5-dichloroterephthalic acid, will precipitate from the acetic acid solution.

-

Collect the solid product by filtration, wash with fresh acetic acid, and then with water to remove residual catalysts and solvent.

-

Dry the product under vacuum.

Table 2: Key Parameters for the Oxidation of Dichloroxylene

| Parameter | Typical Range | Rationale |

| Temperature | 175 - 225 °C | Ensures sufficient activation for the oxidation of the methyl groups.[2] |

| Pressure | 15 - 30 bar | Maintains a liquid phase and ensures a high concentration of dissolved oxygen.[2] |

| Catalyst | Co/Mn/Br system | Proven effective for the oxidation of xylenes.[2][3] |

| Solvent | Acetic Acid | Provides a suitable reaction medium and is relatively stable under oxidative conditions.[2] |

Stage 3: Esterification of 2,5-Dichloroterephthalic Acid

The final step is the conversion of the dicarboxylic acid to its dimethyl ester. This is typically achieved through a Fischer esterification reaction, which involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst.

Mechanistic Overview

The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. Methanol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers and the elimination of water yield the ester. The use of a large excess of methanol helps to drive the equilibrium towards the product side.

Experimental Protocol: Synthesis of Dimethyl 2,5-Dichloroterephthalate

This is a standard laboratory procedure for Fischer esterification.

Materials:

-

2,5-Dichloroterephthalic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (or other strong acid catalyst)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Suspend 2,5-dichloroterephthalic acid in a large excess of anhydrous methanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux with stirring for several hours until the reaction is complete (monitoring by TLC or LC-MS is recommended).

-

Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude dimethyl 2,5-dichloroterephthalate can be purified by recrystallization from a suitable solvent (e.g., methanol or ethanol).

The Challenge of Synthesizing the 2,6-Dichloro Isomer

As previously mentioned, the direct chlorination of common xylene isomers does not readily yield a precursor for 2,6-dichloroterephthalic acid. Achieving this specific substitution pattern likely requires a more complex, multi-step synthetic route that may not start from xylene.

One potential, though less direct, route could involve starting with o-xylene. Chlorination of o-xylene can produce a mixture of isomers, and it is conceivable that under specific conditions, a 3,5-dichloro-o-xylene could be formed, which upon oxidation would yield 2,6-dichloroterephthalic acid. However, controlling this regioselectivity would be a significant challenge.

An Alternative Synthetic Approach: From Cyclohexanone

A patented method for the synthesis of 2,6-dichlorophenylacetic acid provides a conceptual alternative that avoids the challenges of selective aromatic chlorination of xylene.[4] This approach starts with cyclohexanone and involves a series of reactions including chlorination, condensation, dehydrochlorination, hydrolysis, rearrangement, and decarboxylation to form the dichlorinated aromatic ring. While this patent describes the synthesis of a related compound, it highlights that non-xylene-based routes are viable for obtaining the 2,6-dichloro substitution pattern.

Conclusion

This technical guide has detailed a plausible and scientifically sound pathway for the synthesis of dimethyl 2,6-dichloroterephthalate, with a practical focus on the more accessible 2,5-dichloro isomer derived from p-xylene. The core principles of electrophilic chlorination, catalytic oxidation, and Fischer esterification have been elucidated with accompanying experimental considerations. The significant challenge in selectively synthesizing the 2,6-dichloro isomer from a xylene precursor has been highlighted, and an alternative conceptual approach has been presented. It is the author's intent that this guide will serve as a valuable resource for researchers and professionals in their efforts to synthesize and utilize this important chemical intermediate.

References

-

MDPI. (n.d.). Synthesis of Dimethyl Terephthalate from Terephthalic Acid Esterification over the Zeolite Catalysts. Retrieved from [Link]

-

European Patent Office. (2001). METHOD FOR OXIDATION OF XYLENE DERIVATIVES - European Patent Office - EP 1235782 B1. Retrieved from [Link]

- Chen, C. Y., et al. (n.d.). Synthesis of 2,6-Dimethylnaphthalene from Pentenes and Toluene. ChevronTexaco Energy Research and Technology Co.

-

ResearchGate. (n.d.). (PDF) p-Xylene Oxidation to Terephthalic Acid: A Literature Review Oriented toward Process Optimization and Development. Retrieved from [Link]

- Google Patents. (n.d.). US7355070B1 - Process for the synthesis of 2,5-dihydroxyterephthalic acid.

-

Royal Society of Chemistry. (n.d.). Liquid phase oxidation of p-xylene to terephthalic acid at medium-high temperatures: multiple benefits of CO2-expanded liquids - Green Chemistry (RSC Publishing). Retrieved from [Link]

- Google Patents. (n.d.). US4010214A - Process for the preparation of 2,5-dichloro-p-xylene.

-

MDPI. (n.d.). Advances in Selective Photocatalytic Oxidation of p-Xylene to Terephthalic Acid as a Sustainable Route: A Short Review on Photocatalyst Formulation and Related Reaction Mechanisms. Retrieved from [Link]

-

MDPI. (2023). p-Xylene Oxidation to Terephthalic Acid: New Trends. Retrieved from [Link]

-

ResearchGate. (n.d.). One-step synthesis of 2,5-dihydroxyterephthalic acid by the oxidation of p-xylene over M-MCM-41(M=Fe, Fe/Cu, Cu) catalysts | Request PDF. Retrieved from [Link]

-

MDPI. (2023). Advances in Selective Photocatalytic Oxidation of p-Xylene to Terephthalic Acid as a Sustainable Route: A Short Review on Photocatalyst Formulation and Related Reaction Mechanisms. Retrieved from [Link]

-

Organic Syntheses. (n.d.). ISOPHTHALALDEHYDE. Retrieved from [Link]

-

Wikipedia. (n.d.). Buckminsterfullerene. Retrieved from [Link]

- Google Patents. (n.d.). CN109809984B - Simple preparation method of 2, 6-dichlorophenylacetic acid.

Sources

An In-Depth Technical Guide to Dimethyl 2,6-dichloroterephthalate: Physicochemical Properties and Characterization

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive scientific overview of Dimethyl 2,6-dichloroterephthalate, a halogenated aromatic diester. While extensive peer-reviewed data on this specific isomer is limited, this document synthesizes information from structural analogues, predictive methodologies, and established analytical principles to offer a robust guide for researchers and developers. It covers the molecule's structural and physicochemical properties, reactivity, synthesis, and the critical workflows for its unambiguous characterization. This guide is intended to serve as a foundational resource for professionals in chemical synthesis, polymer science, and drug development who may utilize this compound as a monomer or a specialized chemical intermediate.

Molecular Identity and Structural Framework

Dimethyl 2,6-dichloroterephthalate is a derivative of terephthalic acid, featuring two methyl ester groups and two chlorine atoms substituted on the benzene ring. Its precise structure dictates its physical behavior, chemical reactivity, and spectroscopic signature.

The key structural features include:

-

Aromatic Core: A 1,4-disubstituted benzene ring, providing rigidity and a platform for π-π stacking interactions.

-

Ester Functionality: Two methyl ester groups at the 1 and 4 positions, which are sites for hydrolysis and transesterification reactions. These groups are key to its function as a potential monomer for polyesters.

-

Chlorine Substituents: Two chlorine atoms at the 2 and 6 positions. These ortho-positioned, electron-withdrawing groups exert significant steric and electronic effects. They sterically hinder the adjacent ester groups, potentially reducing their reactivity compared to the non-halogenated parent compound, Dimethyl terephthalate (DMT). Electronically, they contribute to the electron-deficient nature of the aromatic ring.

Table 1: Chemical Identifiers for Dimethyl 2,6-dichloroterephthalate

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | Dimethyl 2,6-dichlorobenzene-1,4-dicarboxylate | SynHet |

| CAS Number | 264276-14-4 | [1] |

| Molecular Formula | C₁₀H₈Cl₂O₄ | [2] |

| Molecular Weight | 263.07 g/mol | [2] |

| Canonical SMILES | COC(=O)C1=CC(=C(C=C1Cl)C(=O)OC)Cl | - |

| InChIKey | RDDWGNUSHLFXED-UHFFFAOYSA-N |[2] |

Physicochemical Properties: A Comparative Analysis

Direct experimental data for Dimethyl 2,6-dichloroterephthalate is not widely available. Therefore, its properties are best understood in comparison to its parent compound, Dimethyl terephthalate (DMT), and its close isomer, Dimethyl 2,5-dichloroterephthalate. The addition of two chlorine atoms significantly increases the molecular weight and alters the intermolecular forces, impacting properties like melting and boiling points.

Table 2: Comparison of Physical Properties

| Property | Dimethyl 2,6-dichloroterephthalate (Predicted) | Dimethyl terephthalate (DMT) (Reference) | Rationale for Prediction |

|---|---|---|---|

| Appearance | White crystalline solid | White flakes or solid[3][4][5] | Aromatic esters of this type are typically crystalline solids at room temperature. |

| Melting Point | Expected to be >142 °C | 140-143 °C[4][6][7] | Increased molecular weight and altered crystal packing due to chlorine atoms are expected to raise the melting point. |

| Boiling Point | Expected to be >288 °C | 288 °C[4][6] | The significant increase in molecular mass (263 vs. 194 g/mol ) will lead to a higher boiling point. |

| Solubility | Insoluble in water; Soluble in ethers, chloroform, hot ethanol. | Insoluble in water; Soluble in hot ethanol, ether.[6][8] | The molecule retains the polar ester groups and nonpolar aromatic core, predicting a similar solubility profile to DMT in organic solvents. |

| Density | >1.2 g/cm³ | ~1.2 g/cm³[4][6] | Chlorinated organic compounds are typically denser than their non-chlorinated analogues and denser than water. |

Chemical Reactivity and Synthetic Utility

The chemical behavior of Dimethyl 2,6-dichloroterephthalate is dominated by the reactivity of its ester functional groups.

Ester Hydrolysis

Under either acidic or basic conditions, the ester groups can be hydrolyzed to yield the parent carboxylic acid, 2,6-dichloroterephthalic acid, and methanol.

-

Causality: This reaction is fundamental to all esters. However, the rate of hydrolysis may be slower than that of DMT. The steric bulk of the chlorine atoms at the ortho positions can shield the electrophilic carbonyl carbon from nucleophilic attack by water or hydroxide ions, a classic example of steric hindrance influencing reaction kinetics.

Transesterification for Polymer Synthesis

A critical application for this molecule is its use as a monomer in the synthesis of specialty polyesters. Through transesterification with a diol, such as ethylene glycol or 1,4-butanediol, it can form polymers with potentially enhanced properties (e.g., thermal stability, chemical resistance) conferred by the chlorine atoms.[4]

-

Mechanism: The reaction involves the nucleophilic attack of the diol's hydroxyl group on the ester's carbonyl carbon, leading to the displacement of methanol and the formation of a new, larger ester that constitutes the polymer backbone. This process is typically catalyzed at high temperatures.

Caption: Transesterification workflow for polyester synthesis.

Synthesis Pathway: Fischer Esterification

The most direct and logical route to synthesize Dimethyl 2,6-dichloroterephthalate is the Fischer esterification of its parent dicarboxylic acid.

-

Reactants: 2,6-Dichloroterephthalic acid is reacted with an excess of methanol.

-

Catalyst: A strong protic acid, such as concentrated sulfuric acid (H₂SO₄), is used to catalyze the reaction.

-

Conditions: The reaction mixture is typically heated under reflux to drive the equilibrium towards the product side. The excess methanol also serves this purpose, according to Le Châtelier's principle. Water, a byproduct, can be removed to further improve the yield.

This method is a cornerstone of organic synthesis for producing esters from carboxylic acids and alcohols.[9][10]

Caption: Key steps in the Fischer esterification synthesis pathway.

Analytical Workflow for Structural Validation

As a Senior Application Scientist, I emphasize that no single technique is sufficient for the unequivocal identification and quality control of a novel or specialized compound. A multi-technique, self-validating workflow is essential to ensure scientific integrity.

Caption: A self-validating workflow for compound characterization.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Expertise & Causality: NMR provides the most definitive information about the molecular skeleton, connectivity, and chemical environment of the nuclei (¹H and ¹³C). For a molecule with high symmetry like Dimethyl 2,6-dichloroterephthalate, NMR is particularly powerful for confirming its structure.

-

Predicted ¹H NMR Spectrum:

-

Aromatic Protons: A singlet integrating to 2H. Due to symmetry, the protons at positions 3 and 5 are chemically equivalent.

-

Methyl Protons: A singlet integrating to 6H. The two methyl groups are also equivalent.

-

-

Predicted ¹³C NMR Spectrum:

-

Due to symmetry, only 5 distinct carbon signals are expected: C-Cl, C-H, C-COOCH₃, C=O, and -OCH₃.

-

-

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the purified solid and dissolve it in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Analysis: Acquire standard ¹H and ¹³C{¹H} spectra. Integrate the proton signals and compare the observed chemical shifts and multiplicities with predicted values to confirm the structure.

-

Protocol: Mass Spectrometry (MS)

-

Expertise & Causality: MS is crucial for confirming the molecular weight and elemental composition. For chlorinated compounds, the isotopic pattern is a highly trustworthy diagnostic tool.

-

Predicted Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺): A cluster of peaks corresponding to the molecular ion. The key is the isotopic distribution of the two chlorine atoms. Chlorine has two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).

-

Isotopic Pattern: Expect to see a characteristic M⁺, [M+2]⁺, and [M+4]⁺ peak cluster with a relative intensity ratio of approximately 9:6:1, which is a definitive signature for a molecule containing two chlorine atoms.

-

-

Step-by-Step Methodology:

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion, or introduce it through a Gas Chromatograph (GC-MS) for simultaneous separation and analysis.

-

Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Acquisition: Acquire a full-scan mass spectrum over a relevant m/z range (e.g., 50-500 amu).

-

Analysis: Identify the molecular ion cluster and verify that its m/z value matches the calculated molecular weight (263.07, with the peak for all ³⁵Cl isotopes being at ~262). Confirm the presence of the 9:6:1 isotopic pattern.

-

Protocol: Infrared (IR) Spectroscopy

-

Expertise & Causality: IR spectroscopy provides rapid and definitive confirmation of the presence of key functional groups, serving as an excellent quality check.

-

Predicted Key Absorptions:

-

~1720-1730 cm⁻¹: A strong, sharp absorption corresponding to the C=O (carbonyl) stretch of the ester groups.

-

~1250-1300 cm⁻¹: A strong absorption from the C-O stretch of the ester linkage.

-

~2950-3000 cm⁻¹: C-H stretching from the methyl groups.

-

~700-800 cm⁻¹: C-Cl stretching vibrations.

-

-

Step-by-Step Methodology:

-

Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, prepare a KBr pellet by grinding a small amount of sample with dry potassium bromide and pressing it into a transparent disk.

-

Background Scan: Perform a background scan of the empty ATR crystal or a pure KBr pellet to subtract atmospheric (CO₂, H₂O) and accessory-related absorptions.

-

Sample Scan: Acquire the IR spectrum of the sample, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Analysis: Identify the characteristic absorption bands and confirm that they match the expected functional groups of the molecule.

-

Safety and Handling

While a specific, detailed toxicological profile for Dimethyl 2,6-dichloroterephthalate is not available, its structure suggests prudent handling procedures based on data from its parent compound, DMT, and general principles for chlorinated aromatics.[11]

-

GHS Classification: The compound is flagged with the GHS07 symbol, indicating it is an irritant.[1]

-

Potential Hazards: May cause skin, eye, and respiratory irritation.[5][8] Harmful to aquatic life.[12]

-

Recommended Precautions:

-

Handle only in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses with side shields, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Prevent release into the environment. Dispose of waste according to institutional and local regulations.

-

Conclusion

Dimethyl 2,6-dichloroterephthalate is a specialized aromatic diester with significant potential as a building block for advanced polymers and as an intermediate in fine chemical synthesis. This guide has established its core identity and projected its physicochemical properties through a logical, science-based framework. The true value for researchers lies in the detailed analytical workflows provided, which together form a self-validating system for confirming the structure and purity of this compound. By adhering to these multi-technique protocols, scientists can proceed with confidence in their research and development endeavors.

References

- OECD SIDS. (2000). Dimethyl Terephthalate.

-

PubChem. Dimethyl terephthalate. National Center for Biotechnology Information. [Link]

-

Wikipedia. Dimethyl terephthalate. Wikimedia Foundation. [Link]

-

Global Substance Registration System (GSRS). DIMETHYL 2,5-DICHLOROTEREPHTHALATE. U.S. Food and Drug Administration. [Link]

-

PubChem. 2,6-Dimethylterephthalic acid. National Center for Biotechnology Information. [Link]

-

Museum of Fine Arts, Boston (MFA) CAMEO. Dimethyl terephthalate. [Link]

- Google Patents.

-

PubMed. Dimethyl 2,6-dihydroxy-benzene-1,4-dicarboxyl-ate. National Center for Biotechnology Information. [Link]

-

MDPI. Synthesis of Dimethyl Terephthalate from Terephthalic Acid Esterification over the Zeolite Catalysts. [Link]

-

CHEM254 Wednesday Experiment 7 Esters. Course Material. [Link]

-

NIST WebBook. 1,4-Benzenedicarboxylic acid, dimethyl ester. National Institute of Standards and Technology. [Link]

-

International Labour Organization. ICSC 0262 - DIMETHYL TEREPHTHALATE. [Link]

-

ResearchGate. Synthesis of Fruity Flavor Esters: An Experiment for Undergraduate Courses within one of the Principles of Green Chemistry. [Link]

-

Chen, C. Y., et al. Synthesis of 2,6-Dimethylnaphthalene from Pentenes and Toluene. Chevron Research and Technology Company. [Link]

-

Australian Industrial Chemicals Introduction Scheme (AICIS). Dimethyl Terephthalate: Human health tier II assessment. [Link]

-

MDPI. Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. [Link]

-

Organic Letters. Electrochemical Generation of Alkyl Radicals from Boronic Esters for SOMOphilic Alkynylation. ACS Publications. [Link]

-

CHEM254 Experiment 06 Synthesis of Novel Esters. Course Material. [Link]

Sources

- 1. Dimethyl 2,6-dichloroterephthalate [synhet.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Dimethyl terephthalate | C10H10O4 | CID 8441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Dimethyl terephthalate - Wikipedia [en.wikipedia.org]

- 5. ICSC 0262 - DIMETHYL TEREPHTHALATE [chemicalsafety.ilo.org]

- 6. cameo.mfa.org [cameo.mfa.org]

- 7. fishersci.com [fishersci.com]

- 8. Dimethyl Terephthalate | 120-61-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. Dimethyl 2,6-dihydroxy-benzene-1,4-dicarboxyl-ate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 12. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the Molecular Structure and Conformation of Dimethyl 2,6-Dichloroterephthalate

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of Dimethyl 2,6-dichloroterephthalate. As a Senior Application Scientist, the following discourse is structured to deliver not just a recitation of facts, but a deeper understanding of the causality behind its structural characteristics. In the landscape of drug discovery and materials science, a profound comprehension of a molecule's three-dimensional architecture is paramount for predicting its interactions, reactivity, and ultimately, its function.

Due to the limited availability of direct experimental data for Dimethyl 2,6-dichloroterephthalate in publicly accessible literature, this guide integrates established principles of organic chemistry, spectroscopic interpretation, and computational chemistry to present a robust theoretical framework. This approach is supplemented with data from analogous compounds to provide a well-rounded and scientifically grounded perspective.

Introduction to Dimethyl 2,6-Dichloroterephthalate

Dimethyl 2,6-dichloroterephthalate is a symmetrically substituted aromatic diester. Its core is a benzene ring functionalized with two methyl ester groups at the 1 and 4 positions (para-substitution) and two chlorine atoms at the 2 and 6 positions. This substitution pattern bestows upon the molecule a unique combination of steric and electronic properties that dictate its molecular geometry and conformational preferences.

The terephthalate backbone is a common motif in polymers, most notably polyethylene terephthalate (PET)[1]. The introduction of chloro-substituents can significantly alter the physicochemical properties of the parent molecule, including its solubility, thermal stability, and electronic characteristics. These modifications are of interest in the development of novel materials and as intermediates in organic synthesis.

Molecular Structure and Properties

The fundamental attributes of Dimethyl 2,6-dichloroterephthalate are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈Cl₂O₄ | [2] |

| Molecular Weight | 263.07 g/mol | [2] |

| IUPAC Name | Dimethyl 2,6-dichlorobenzene-1,4-dicarboxylate | [2] |

| CAS Number | 264276-14-4 | [2] |

| SMILES | COC(=O)c1c(Cl)cc(cc1Cl)C(=O)OC | [2] |

Synthesis and Characterization

Proposed Synthesis Workflow

The synthesis would likely proceed via a Fischer esterification of 2,6-dichloroterephthalic acid with methanol, catalyzed by a strong acid such as sulfuric acid. To drive the equilibrium towards the product, an excess of methanol can be used, and the reaction may be performed at elevated temperatures under pressure[3].

Caption: Proposed synthesis workflow for Dimethyl 2,6-dichloroterephthalate.

Experimental Protocol: Fischer Esterification

The following protocol is a generalized procedure based on established methods for the esterification of terephthalic acids[3].

Materials:

-

2,6-Dichloroterephthalic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid

-

Sodium Bicarbonate (saturated solution)

-

Brine

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add 2,6-dichloroterephthalic acid and an excess of anhydrous methanol.

-

With stirring, slowly add a catalytic amount of concentrated sulfuric acid.

-

Equip the flask with a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude Dimethyl 2,6-dichloroterephthalate by recrystallization from a suitable solvent (e.g., methanol or ethanol).

Spectroscopic Characterization (Predicted)

While specific spectra for Dimethyl 2,6-dichloroterephthalate are not publicly available, its key spectroscopic features can be predicted based on its structure and data from analogous compounds. A chemical supplier, SynHet, indicates that analytical data including NMR, IR, and mass spectrometry are available upon request, confirming the compound's characterization[2].

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons: The two protons on the benzene ring are chemically equivalent and are expected to produce a singlet. The chemical shift would be influenced by the electron-withdrawing effects of the chlorine atoms and the carbonyl groups of the esters. A predicted chemical shift would be in the range of 7.5-8.0 ppm.

-

Methyl Protons: The two methyl groups of the esters are also chemically equivalent and will produce a singlet. This signal is expected to appear in the range of 3.8-4.0 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl Carbons: The carbons of the two equivalent ester groups will show a resonance in the downfield region, typically around 165-170 ppm.

-

Aromatic Carbons: Four distinct signals are expected for the aromatic carbons due to the molecule's symmetry.

-

The two carbons bonded to the chlorine atoms.

-

The two carbons bonded to the ester groups.

-

The two carbons bearing hydrogen atoms.

-

The two carbons at the ring junctions.

-

-

Methyl Carbons: The two equivalent methyl carbons will give a single peak in the aliphatic region, likely around 50-55 ppm.

IR (Infrared) Spectroscopy:

-

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group is expected in the region of 1720-1740 cm⁻¹.

-

C-O Stretch: A strong band corresponding to the C-O stretching of the ester group should appear in the 1200-1300 cm⁻¹ region.

-

C-Cl Stretch: A moderate to strong absorption in the fingerprint region, typically between 600-800 cm⁻¹, can be attributed to the C-Cl stretching vibrations.

-

Aromatic C-H Stretch: A weak to medium absorption above 3000 cm⁻¹.

-

Aromatic C=C Stretch: Several medium to weak bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) would be observed at m/z = 262, corresponding to the molecular weight of the compound with the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁶O).

-

The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms, with peaks at M, M+2, and M+4 in an approximate ratio of 9:6:1.

-

Common fragmentation patterns would include the loss of a methoxy group (-OCH₃) to give a peak at m/z = 231, and the loss of a carbomethoxy group (-COOCH₃) to give a peak at m/z = 203.

Conformational Analysis

The conformation of Dimethyl 2,6-dichloroterephthalate is primarily determined by the orientation of the two methyl ester groups relative to the plane of the benzene ring. The rotation around the C(aromatic)-C(carbonyl) bonds is subject to steric hindrance from the ortho-chloro substituents.

Steric and Electronic Effects

The two chlorine atoms at the 2 and 6 positions create significant steric bulk around the ester groups. This steric hindrance will likely force the carbonyl groups of the esters to be non-coplanar with the benzene ring to minimize repulsive interactions.

Electronically, both the chlorine atoms and the ester groups are electron-withdrawing. This will influence the electron density distribution within the benzene ring but is expected to have a lesser impact on the overall conformation compared to the steric effects.

Predicted Conformation

Based on computational studies of similarly substituted aromatic esters, it is predicted that the most stable conformation of Dimethyl 2,6-dichloroterephthalate will involve the two methyl ester groups being twisted out of the plane of the benzene ring. The dihedral angle (Cl-C-C=O) is expected to be significant to alleviate the steric strain between the carbonyl oxygen and the chlorine atom.

Due to the symmetry of the molecule, several degenerate or near-degenerate conformations may exist, corresponding to different rotational arrangements of the methyl groups.

Caption: Factors influencing the conformation of Dimethyl 2,6-dichloroterephthalate.

Conclusion

This technical guide has provided a detailed theoretical examination of the molecular structure and conformation of Dimethyl 2,6-dichloroterephthalate. While direct experimental data remains elusive in the public domain, a robust understanding of its properties can be achieved through the application of fundamental chemical principles and by drawing parallels with related, well-characterized molecules.

The key structural features are a symmetrically substituted benzene ring with significant steric hindrance between the ortho-chloro and para-ester groups. This is predicted to result in a non-planar conformation where the ester groups are twisted out of the plane of the aromatic ring. A plausible synthesis route via Fischer esterification has been outlined, and the expected spectroscopic signatures have been detailed to aid in its identification and characterization.

For researchers in drug development and materials science, this guide serves as a foundational document for understanding and predicting the behavior of this and similar halogenated aromatic compounds. Further experimental work, particularly single-crystal X-ray diffraction and detailed NMR studies, would be invaluable in validating and refining the theoretical models presented herein.

References

-

PubChem. (n.d.). 2,6-Dimethylterephthalic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Cavanaugh, R. M., & Lufkin, J. E. (1949). U.S. Patent No. 2,459,014. Washington, DC: U.S. Patent and Trademark Office.

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

- OECD SIDS. (2000). Dimethyl terephthalate. UNEP Publications.

- Google Patents. (n.d.). Process for producing dimethyl 2,6-naphthalene-dicarboxylate.

- Google Patents. (n.d.). Simple preparation method of 2, 6-dichlorophenylacetic acid.

-

Wikipedia. (n.d.). Dimethyl terephthalate. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). Dimethyl terephthalate. Retrieved from [Link]

- Global Substance Registration System. (n.d.). DIMETHYL 2,5-DICHLOROTEREPHTHALATE.

- ResearchGate. (n.d.). Analytical Method Development of 2,6-dimethylnaphthalene Dicarboxylate (2,6-NDC) and 2,6-naphthalene Dicarboxylic Acid (2,6-NDA) in Poly (ethylene naphthalate) (PEN).

-

NIST. (n.d.). 2,6-Naphthalenedicarboxylic acid, dimethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

- ResearchGate. (n.d.). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl).

-

MDPI. (2023). Synthesis of Dimethyl Terephthalate from Terephthalic Acid Esterification over the Zeolite Catalysts. Retrieved from [Link]

- MassBank. (n.d.). dimethyl terephthalate.

- National Center for Biotechnology Information. (n.d.). Dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate. PubMed Central.

- National Center for Biotechnology Information. (n.d.). 2-Aminoterephthalic acid dimethyl ester. PubMed Central.

- Scientific & Academic Publishing. (2013). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Journal of Laboratory Chemical Education.

- Google Patents. (n.d.). United States Patent (19).

- National Center for Biotechnology Information. (n.d.). Dimethyl 2,6-dihydroxy-benzene-1,4-dicarboxyl-ate. PubMed.

Sources

Solubility Profile of Dimethyl 2,6-dichloroterephthalate: A Predictive and Methodological Guide

An In-Depth Technical Guide

Abstract

Dimethyl 2,6-dichloroterephthalate is a halogenated aromatic ester with significant potential as a monomer for specialty polymers, imparting enhanced thermal stability, chemical resistance, and flame-retardant properties. The successful synthesis, purification, and processing of this compound are fundamentally dependent on a thorough understanding of its solubility in common organic solvents. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to approach the solubility of dimethyl 2,6-dichloroterephthalate. While quantitative solubility data for this specific molecule is not extensively documented in public literature, this guide establishes a predictive analysis based on its molecular structure and offers detailed, field-proven experimental protocols for its empirical determination. We present step-by-step methodologies for both gravimetric and spectroscopic analysis, explain the underlying physicochemical principles, and provide tools for the logical selection of solvents for various laboratory and industrial applications.

Introduction: The Significance of Dimethyl 2,6-dichloroterephthalate

Dimethyl 2,6-dichloroterephthalate belongs to a class of terephthalate esters, which are critical building blocks in the polymer industry. The parent compound, dimethyl terephthalate (DMT), is a primary precursor for polyethylene terephthalate (PET) and other polyesters.[1] The introduction of chlorine atoms onto the benzene ring at the 2 and 6 positions is a strategic modification designed to alter the physicochemical properties of the resulting polymers. These modifications can lead to materials with higher glass transition temperatures, improved hydrolytic stability, and inherent flame retardancy.

The journey from synthesis to application for a novel monomer like dimethyl 2,6-dichloroterephthalate is paved with critical process steps—synthesis, reaction monitoring, product isolation, purification via recrystallization, and formulation—all of which are governed by its solubility characteristics. An appropriate solvent must dissolve reactants, facilitate the reaction, and then allow for the efficient separation of the pure product. Therefore, a quantitative understanding of its solubility is not merely academic; it is a prerequisite for process development and scale-up.

Physicochemical Profile and Predicted Solubility Behavior

The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" provides a foundational, qualitative prediction.[2]

Molecular Structure Analysis:

-

Aromatic Core: A nonpolar benzene ring.

-

Ester Groups (-COOCH₃): Two polar methyl ester functional groups capable of acting as hydrogen bond acceptors.

-

Chloro Groups (-Cl): Two strongly electronegative chlorine atoms that induce a significant dipole moment and withdraw electron density from the ring.

Predicted Solubility:

-

Aqueous Insolubility: The molecule's large, nonpolar, and halogenated aromatic structure will dominate, making it practically insoluble in water, a highly polar, protic solvent. This is consistent with related compounds like DMT, which has very low water solubility.[3][4][5]

-

Solubility in Aprotic Solvents: The compound is expected to show good solubility in a range of aprotic solvents.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Strong dipole-dipole interactions and London dispersion forces between the chlorinated solute and chlorinated solvents should promote high solubility.

-

Aromatic Solvents (e.g., Toluene, Xylene): Favorable π-stacking interactions between the aromatic rings of the solute and solvent will likely lead to good solubility.

-

Ethers (e.g., Tetrahydrofuran - THF): The moderate polarity and hydrogen bond accepting capability of ethers should effectively solvate the ester groups.

-

Ketones (e.g., Acetone): These polar aprotic solvents should be effective due to dipole-dipole interactions with the ester functionalities.

-

-

Solubility in Protic Solvents (e.g., Alcohols): Solubility in alcohols like methanol and ethanol is expected to be moderate. While the ester groups can accept hydrogen bonds, the large chlorinated aromatic core may limit overall solubility compared to its non-chlorinated analog, DMT.[3][6] Solubility in hot alcohols is likely to be significantly higher than at room temperature, a crucial property for recrystallization.

Experimental Determination of Solubility: Protocols and Rationale

To move beyond prediction, empirical measurement is essential. The "shake-flask" method, followed by gravimetric or spectroscopic quantification, remains the gold standard for its accuracy and reliability.[7][8]

General Experimental Workflow

The process for determining solubility is systematic, ensuring that equilibrium is reached and the concentration of the dissolved solute is accurately measured.

Caption: General workflow for experimental solubility determination.

Protocol 1: Isothermal Gravimetric Method

This method is highly accurate and does not depend on the spectroscopic properties of the analyte. It directly measures the mass of the dissolved solid.[9][10][11][12][13]

Step-by-Step Methodology:

-

Preparation: Add an excess amount of crystalline dimethyl 2,6-dichloroterephthalate to a series of vials, each containing a precise volume (e.g., 5.0 mL) of the selected organic solvent. An excess is confirmed by the presence of undissolved solid material at the end of the experiment.[7]

-

Equilibration: Seal the vials tightly and place them in an orbital shaker with temperature control set to the desired temperature (e.g., 25 °C). Agitate the vials for at least 24 hours to ensure the solution reaches equilibrium.

-

Sampling & Filtration: Stop the agitation and allow the vials to stand undisturbed at the set temperature for 2-4 hours to let the excess solid settle. Carefully withdraw a known volume of the clear supernatant (e.g., 2.0 mL) using a volumetric pipette fitted with a 0.45 µm syringe filter to remove any microscopic particles.

-

Solvent Evaporation: Dispense the filtered aliquot into a pre-weighed, clean, and dry evaporating dish. Gently evaporate the solvent in a fume hood or using a rotary evaporator. For high-boiling point solvents, a vacuum oven at a moderate temperature may be required.

-

Drying & Weighing: Once the solvent is fully evaporated, place the evaporating dish in a vacuum oven at a temperature well below the compound's melting point (e.g., 60 °C) until a constant weight is achieved. This ensures all residual solvent is removed.[9]

-

Calculation:

-

Mass of dissolved solute = (Final weight of dish + residue) - (Initial weight of dish).

-

Solubility ( g/100 mL) = (Mass of dissolved solute / Volume of aliquot taken) * 100.

-

Protocol 2: UV-Visible Spectroscopic Method

This method is faster than the gravimetric method but requires the analyte to have a UV-absorbing chromophore and is dependent on the accuracy of a calibration curve.[14][15][16][17]

Step-by-Step Methodology:

-

Calibration Curve Construction:

-

Prepare a concentrated stock solution of dimethyl 2,6-dichloroterephthalate in the chosen solvent with a precisely known concentration.

-

Perform a series of accurate serial dilutions to create at least five calibration standards of decreasing concentration.

-

Measure the UV absorbance of each standard at the wavelength of maximum absorbance (λ_max), which must be determined by an initial wavelength scan.

-

Plot a graph of Absorbance vs. Concentration. A linear plot that passes through the origin should be obtained, confirming adherence to the Beer-Lambert law.

-

-

Sample Preparation & Equilibration: Follow steps 1 and 2 from the Gravimetric Method protocol.

-

Sampling & Dilution: Follow step 3 from the Gravimetric Method. Immediately after filtration, accurately dilute the saturated solution with the same solvent to bring its concentration into the linear range of the calibration curve. The dilution factor must be recorded precisely.

-

Measurement: Measure the absorbance of the diluted sample at the predetermined λ_max.

-

Calculation:

-

Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted sample.

-

Solubility ( g/100 mL) = (Concentration of diluted sample) * (Dilution Factor) * (Molecular Weight / 10).

-

Understanding the Thermodynamics of Dissolution

The process of dissolution can be understood as a balance of three energy-consuming or releasing steps involving intermolecular forces.

Caption: Enthalpy changes governing the dissolution process.

For most solids dissolving in a liquid, the overall process is endothermic (ΔH_solution > 0). This means that energy input is required to overcome the solute-solute and solvent-solvent interactions. According to Le Châtelier's principle, increasing the temperature will shift the equilibrium toward the dissolution process, thereby increasing solubility. This temperature dependency is a critical tool for purification by recrystallization.[18]

Data Presentation for Comparative Analysis

To facilitate the selection of appropriate solvents, experimental data should be compiled into a clear, comparative table.

Table 1: Solubility of Dimethyl 2,6-dichloroterephthalate at 25 °C (Hypothetical Data Template)

| Solvent Class | Solvent | Polarity Index | Solubility ( g/100 mL) | Observations |

| Chlorinated | Dichloromethane | 3.1 | [Experimental Value] | Rapid dissolution |

| Chloroform | 4.1 | [Experimental Value] | ||

| Aromatic | Toluene | 2.4 | [Experimental Value] | |

| Ketones | Acetone | 5.1 | [Experimental Value] | |

| Ethers | Tetrahydrofuran (THF) | 4.0 | [Experimental Value] | |

| Esters | Ethyl Acetate | 4.4 | [Experimental Value] | |

| Alcohols | Methanol | 5.1 | [Experimental Value] | Significantly higher when heated |

| Ethanol | 4.3 | [Experimental Value] | Significantly higher when heated | |

| Aqueous | Water | 10.2 | [Experimental Value] | Practically insoluble |

Conclusion

While specific published data on the solubility of dimethyl 2,6-dichloroterephthalate is scarce, a robust understanding of its solubility profile can be achieved through a combination of predictive analysis based on molecular structure and rigorous experimental determination. The protocols outlined in this guide for gravimetric and UV-spectroscopic analysis provide a reliable framework for generating the high-quality data needed by researchers. This data is indispensable for selecting optimal solvents for synthesis, purification, and formulation, ultimately enabling the successful development and application of this promising specialty monomer.

References

-

MFA Cameo. (2022, July 21). Dimethyl terephthalate. Museum of Fine Arts Boston. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 8554, Dimethyl Phthalate. [Link]

-

Solubility of Things. Dimethyl terephthalate. [Link]

-

Ferreira, A. M., et al. (2019). Studies on the Solubility of Terephthalic Acid in Ionic Liquids. Molecules, 25(1), 37. [Link]

-

Zhao, J., et al. (2010). Dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate. Acta Crystallographica Section E, 66(Pt 7), o1681. [Link]

-

ResearchGate. Solubilities of Terephthalic Acid, Phthalic Acid, and Isophthalic Acid in Tetrahydrofuran, Cyclohexanone, 1,2-Diethoxyethane, and Acetophenone. [Link]

-

Wikipedia. Dimethyl terephthalate. [Link]

-

LibreTexts Chemistry. (2023, August 31). Solubility of Organic Compounds. [Link]

-

ResearchGate. (PDF) Chemistry of terephthalate derivatives: a review. [Link]

-

National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review. [Link]

- Google Patents.

-

ResearchGate. Study on crystallization thermodynamics of terephthalic acid. [Link]

-

University of Manitoba. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

ACS Publications. Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. [Link]

-

Pharmanotes. Determination of Solubility by Gravimetric Method. [Link]

-

ResearchGate. Solubilities of Terephthalic Acid in Dimethyl Sulfoxide + Water and in N,N-Dimethylformamide + Water from (301.4 to 373.7) K. [Link]

-

MDPI. Synthesis of Dimethyl Terephthalate from Terephthalic Acid Esterification over the Zeolite Catalysts. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

Chevron. Synthesis of 2,6-Dimethylnaphthalene from Pentenes and Toluene. [Link]

-

Chemistry LibreTexts. (2021, September 11). 8: Gravimetric Methods. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

Ingenta Connect. UV Spectrophotometric method for the identification and solubility determination of nevirapine. [Link]

-

Wikipedia. Gravimetric analysis. [Link]

-

University of California, Irvine. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

ResearchGate. Solubility and Thermodynamic Modeling of Dimethyl Terephthalate in Pure Solvents and the Evaluation of the Mixing Properties of the Solutions | Request PDF. [Link]

-

Research Journal of Pharmacy and Technology. Determination of Saturated Solubility of Naproxen using UV Visible Spectrophotometer. [Link]

-

YouTube. (2025, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. [Link]

-

University of Texas at Dallas. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

Chemistry LibreTexts. (2023, February 12). 2.1.5: Spectrophotometry. [Link]

-

Wikipedia. Acetic acid. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. chem.ws [chem.ws]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Dimethyl Terephthalate | 120-61-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. cameo.mfa.org [cameo.mfa.org]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. m.youtube.com [m.youtube.com]

- 9. pharmajournal.net [pharmajournal.net]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Gravimetric analysis - Wikipedia [en.wikipedia.org]

- 13. msesupplies.com [msesupplies.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. ingentaconnect.com [ingentaconnect.com]

- 16. rjptonline.org [rjptonline.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Studies on the Solubility of Terephthalic Acid in Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of Dimethyl 2,6-dichloroterephthalate

This in-depth technical guide provides a comprehensive analysis of the expected spectroscopic data for Dimethyl 2,6-dichloroterephthalate, a molecule of interest in the fields of polymer chemistry, materials science, and drug development. For researchers, scientists, and professionals in drug development, a thorough understanding of a molecule's spectroscopic signature is paramount for its identification, purity assessment, and structural elucidation. This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The predictions are grounded in fundamental principles of spectroscopy and supported by comparative data from structurally related analogs.

Introduction to Dimethyl 2,6-dichloroterephthalate

Dimethyl 2,6-dichloroterephthalate is a halogenated aromatic ester. Its rigid backbone, conferred by the benzene ring, and the presence of reactive sites (ester groups) and modifying substituents (chlorine atoms) make it a potentially valuable building block for the synthesis of novel polymers and pharmaceutical intermediates. The chlorine atoms can significantly influence the molecule's chemical and physical properties, including its reactivity, thermal stability, and biological activity. Accurate spectroscopic characterization is the cornerstone of any research and development involving this compound.

Molecular Structure and Symmetry

A foundational step in predicting spectroscopic data is the analysis of the molecule's structure and symmetry. Dimethyl 2,6-dichloroterephthalate possesses a C2v symmetry axis. This symmetry has important implications for its NMR spectra, as it dictates the chemical and magnetic equivalence of various nuclei.

Caption: Molecular Structure of Dimethyl 2,6-dichloroterephthalate

Due to the plane of symmetry bisecting the C1-C4 bond and the C-Cl bonds, the following equivalences are expected:

-

The two aromatic protons are chemically equivalent.

-

The two methyl groups of the esters are chemically equivalent.

-

The two carbonyl carbons are chemically equivalent.

-

The two carbons bearing chlorine atoms are equivalent.

-

The two carbons bearing hydrogen atoms are equivalent.

-

The two carbons to which the ester groups are attached are equivalent.

This high degree of symmetry simplifies the expected NMR spectra, leading to fewer signals than the total number of protons or carbons.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for Dimethyl 2,6-dichloroterephthalate. These predictions are based on established substituent effects and data from analogous compounds, including dimethyl terephthalate and other chlorinated aromatic esters.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is anticipated to be simple, reflecting the molecule's symmetry.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.6 - 7.8 | Singlet | 2H | Aromatic CH |

| ~ 3.9 - 4.0 | Singlet | 6H | Ester OCH₃ |

Justification:

-

Aromatic Protons: In the parent molecule, dimethyl terephthalate, the four aromatic protons give a singlet at approximately 8.09 ppm.[1] The introduction of two chlorine atoms at the 2 and 6 positions will influence the chemical shift of the remaining protons at the 3 and 5 positions. Chlorine is an electron-withdrawing group, which generally deshields adjacent protons, causing a downfield shift. However, the effect is complex and also depends on anisotropy. Given the positions of the chlorine atoms, a slight upfield shift from the parent compound is also possible due to altered resonance effects. A reasonable prediction places the singlet for these two equivalent protons in the range of 7.6 - 7.8 ppm.

-

Methyl Protons: The six protons of the two equivalent methyl ester groups are expected to appear as a single sharp singlet. In dimethyl terephthalate, this signal is observed around 3.94 ppm.[1] The chlorine atoms are relatively distant from the methyl groups, so their influence on the chemical shift should be minimal. Therefore, the chemical shift is predicted to be in a similar range of 3.9 - 4.0 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton-decoupled ¹³C NMR spectrum is also expected to show a limited number of signals due to the molecule's symmetry.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 164 - 166 | Carbonyl C=O |

| ~ 135 - 137 | Aromatic C-Cl |

| ~ 133 - 135 | Aromatic C-COOCH₃ |

| ~ 130 - 132 | Aromatic C-H |

| ~ 52 - 54 | Ester OCH₃ |

Justification:

-

Carbonyl Carbon: The carbonyl carbon of the ester group in aromatic esters typically resonates in the range of 165-175 ppm.[2] The electron-withdrawing chlorine atoms might have a slight shielding or deshielding effect, but the chemical shift is expected to remain within the typical range for this functional group.

-

Aromatic Carbons:

-

C-Cl: The carbons directly bonded to chlorine (ipso-carbons) are expected to be significantly deshielded and appear in the 135 - 137 ppm region.

-

C-COOCH₃: The carbons attached to the ester groups are also quaternary and will be found in the aromatic region, likely around 133 - 135 ppm.

-

C-H: The protonated aromatic carbons are predicted to resonate in the 130 - 132 ppm range.

-

-

Methyl Carbon: The carbon of the methyl ester group typically appears around 52-54 ppm.[2]

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorptions from the carbonyl groups and will also show characteristic bands for the aromatic ring and the carbon-chlorine bonds.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| ~ 3100 - 3000 | Aromatic C-H Stretch | Medium to Weak |

| ~ 2960 - 2850 | Methyl C-H Stretch | Medium to Weak |

| ~ 1720 - 1740 | C=O Ester Stretch | Strong |

| ~ 1600, 1450 | Aromatic C=C Stretch | Medium |

| ~ 1300 - 1100 | C-O Ester Stretch | Strong, Multiple Bands |

| ~ 800 - 600 | C-Cl Stretch | Medium to Strong |

Justification:

-

C=O Stretch: The carbonyl stretch is one of the most intense and characteristic bands in the IR spectrum of esters. For aromatic esters, this band typically appears between 1715 and 1730 cm⁻¹.[3] The presence of electron-withdrawing chlorine atoms on the ring may cause a slight shift to a higher wavenumber.

-

C-O Stretches: Esters exhibit strong C-O stretching bands in the fingerprint region, typically between 1300 and 1000 cm⁻¹.[3]

-

Aromatic C-H and C=C Stretches: The presence of the benzene ring will give rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

-

C-Cl Stretch: The carbon-chlorine stretching vibration is expected in the lower frequency region of the spectrum, typically between 800 and 600 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum will provide information about the molecular weight and the fragmentation pattern of the molecule.

Molecular Ion (M⁺): The molecular formula of Dimethyl 2,6-dichloroterephthalate is C₁₀H₈Cl₂O₄. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak.

-

M⁺: The peak corresponding to the molecule with two ³⁵Cl isotopes.

-

M+2: The peak corresponding to the molecule with one ³⁵Cl and one ³⁷Cl isotope.

-

M+4: The peak corresponding to the molecule with two ³⁷Cl isotopes.

The relative intensities of these peaks are expected to be approximately 9:6:1.

Predicted Fragmentation Pathway:

Caption: Predicted Mass Spectrometry Fragmentation Pathway

Justification:

-

Loss of a Methoxy Radical (·OCH₃): A common fragmentation pathway for methyl esters is the alpha-cleavage leading to the loss of a methoxy radical, which would result in a fragment ion with m/z values of 231, 233, and 235.

-

Loss of a Methoxycarbonyl Radical (·COOCH₃): The loss of an entire methoxycarbonyl group is also a plausible fragmentation pathway, leading to a fragment ion at m/z 203, 205, and 207.

-

Loss of a Chlorine Radical (·Cl): The cleavage of a carbon-chlorine bond can lead to the loss of a chlorine radical, resulting in a fragment ion at m/z 227 and 229.

-

Subsequent Fragmentations: The initial fragment ions can undergo further fragmentation, such as the loss of carbon monoxide (CO) from the acylium ions.

Experimental Protocols

To obtain high-quality spectroscopic data for Dimethyl 2,6-dichloroterephthalate, the following experimental protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio, especially for the quaternary carbons.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the raw data.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the signals in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrument Setup:

-

Record a background spectrum of the empty ATR setup.

-

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their wavenumbers.

-

Mass Spectrometry (MS)

-

Sample Preparation (Electron Ionization - EI):

-

If using a direct insertion probe, load a small amount of the solid sample into a capillary tube and insert it into the probe.

-

If using Gas Chromatography-Mass Spectrometry (GC-MS), prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

-

Instrument Setup:

-

For EI-MS, use a standard ionization energy of 70 eV.

-

Set the mass analyzer to scan over an appropriate m/z range (e.g., 50-350 amu).

-

For GC-MS, use a suitable capillary column (e.g., a non-polar column like DB-5) and a temperature program that allows for the elution of the compound.

-

-

Data Analysis:

-

Identify the molecular ion peak and its isotopic pattern.

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Compare the obtained spectrum with a mass spectral library if available.

-

Conclusion

This technical guide provides a detailed prediction and interpretation of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for Dimethyl 2,6-dichloroterephthalate. By understanding the expected spectroscopic signatures, researchers can confidently identify this compound, assess its purity, and proceed with its application in their respective fields. The provided experimental protocols offer a standardized approach to obtaining reliable and high-quality data.

References

- PubChem. Diethyl 2,5-dihydroxyterephthalate. National Center for Biotechnology Information. [Link]

- GSRS. DIMETHYL 2,5-DICHLOROTEREPHTHALATE. Global Substance Registration System. [Link]

- NP-MRD. 13C NMR Spectrum (1D, 252 MHz, D2O, predicted) (NP0000290). Natural Products Magnetic Resonance Database. [Link]

- PubChem. Dacthal. National Center for Biotechnology Information. [Link]

- NIST. Dimethyl phthalate. NIST Chemistry WebBook. [Link]

- The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

- PubChem. Dimethyl terephthalate. National Center for Biotechnology Information. [Link]

- ResearchGate. 1 H and 13 C NMR spectra of isolated (a) dimethyl 2,5-furandicarboxylate. [Link]

- MassBank. msbnk-lcsb-lu105452. [Link]

- NIST. Dimethyl phthalate. NIST Chemistry WebBook. [Link]

- Chemistry Stack Exchange. Carbon-13 NMR of dimethyl 3,4,5,6-tetraphenylphthalate? [Link]

- NIST. 1,4-Benzenedicarboxylic acid, dimethyl ester. NIST Chemistry WebBook. [Link]

- mzCloud. Dimethyl terephthalate. [Link]

- PubChem. 2,5-Dimercaptoterephthalic acid. National Center for Biotechnology Information. [Link]

- PubChem. Dimethyl 2,5-dimethoxyterephthalate. National Center for Biotechnology Information. [Link]

- ResearchGate. 13 C NMR spectra (δ С , ppm) of compounds I-III, solvent СDCl 3. [Link]

- PubChem. 2,5-Dimethoxyterephthalic acid. National Center for Biotechnology Information. [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of High-Performance Polymers: Methodologies and Potential Applications

Abstract: High-performance polymers (HPPs) represent the apex of polymer science, offering unparalleled thermal, mechanical, and chemical resistance. These materials are indispensable in cutting-edge industries, including aerospace, electronics, and medical devices, where conventional polymers fail to meet the stringent performance criteria. This technical guide provides an in-depth exploration of the synthetic strategies employed to create these remarkable materials. We will delve into the core principles of step-growth and chain-growth polymerization, with a detailed focus on the synthesis of key HPPs such as Polyether Ether Ketone (PEEK), Polyimides (PI), Polyetherimide (PEI), and Polysulfones (PSU). Furthermore, this guide will present detailed experimental protocols, advanced characterization techniques, and a comparative analysis of the properties of these materials. We will also explore emerging trends in sustainable and advanced synthesis, offering a forward-looking perspective for researchers and developers in the field.

Introduction to High-Performance Polymers

High-performance polymers are a class of materials distinguished by their exceptional stability in extreme environments.[1] While there is no single universally accepted definition, HPPs are generally characterized by their ability to maintain structural and functional integrity at continuous service temperatures exceeding 150°C. Key attributes that define HPPs include:

-

High Thermal Stability: Resistance to degradation at elevated temperatures.

-

Excellent Mechanical Properties: High tensile strength, stiffness, and creep resistance.

-

Chemical Inertness: Resistance to a wide range of chemicals, including solvents, acids, and bases.

-

Inherent Flame Retardancy: Low flammability and smoke emission.

These robust properties are a direct result of their molecular architecture, which typically consists of aromatic backbones and strong intermolecular forces. The global market for HPPs is substantial and continues to grow, driven by the relentless demand for lighter, stronger, and more durable materials in technologically advanced sectors.

Foundational Synthesis Methodologies

The synthesis of high-performance polymers is primarily achieved through two major polymerization mechanisms: step-growth polymerization and chain-growth polymerization. The choice of method is dictated by the desired polymer architecture and properties.

Step-Growth Polymerization: Building Macromolecules Incrementally

Step-growth polymerization is a cornerstone of HPP synthesis.[2] In this process, bifunctional or multifunctional monomers react to form dimers, trimers, and larger oligomers in a stepwise fashion.[3] The molecular weight of the polymer increases slowly throughout the course of the reaction, and high molecular weight polymers are only achieved at very high monomer conversion rates.[2] Many high-performance polymers are synthesized via step-growth polymerization due to the ability to incorporate functional groups into the polymer backbone, which can lead to strong intermolecular interactions and enhanced material properties.

A critical subtype of step-growth polymerization for HPPs is polycondensation , where the reaction between monomers results in the formation of a small molecule byproduct, such as water. Another important subtype is polyaddition , where monomers react to form a polymer without the loss of any small molecules.

Chain-Growth Polymerization: Rapid Monomer Addition

In contrast to the gradual process of step-growth polymerization, chain-growth (or addition) polymerization involves the sequential addition of monomers to a growing polymer chain with an active center. This active center can be a free radical, cation, or anion. The molecular weight of the polymer increases rapidly at the beginning of the reaction. While less common for the synthesis of the aromatic HPPs discussed in this guide, chain-growth techniques are vital for producing a vast array of other polymers.

Synthesis of Key High-Performance Polymers

The following sections provide a detailed examination of the synthesis of several commercially significant high-performance polymers, focusing on the underlying chemistry and reaction conditions.

Polyether Ether Ketone (PEEK)